N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-oxoimidazolidine-1-carboxamide
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Overview
Description
N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-oxoimidazolidine-1-carboxamide is a useful research compound. Its molecular formula is C13H16ClN3O3 and its molecular weight is 297.74. The purity is usually 95%.
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Scientific Research Applications
Antitumor Applications
The compound's antitumor capabilities are illustrated through its relation to imidazotetrazine derivatives, which have shown curative activity against leukemia. These compounds may act as prodrug modifications, undergoing transformation in specific conditions to exert their antitumor effects. Such mechanisms suggest potential utility in cancer treatment research, emphasizing the compound's role in the development of novel antitumor agents (Stevens et al., 1984).
Antimicrobial Applications
Research into the compound's derivatives has uncovered potential antimicrobial properties. Synthesized derivatives have been tested against various bacteria and fungi, showing promise as antimicrobial agents. This application is significant for developing new treatments against resistant microbial strains, highlighting the compound's importance in antimicrobial research (Desai et al., 2011).
Synthetic Chemistry and Material Science
The compound's structure has facilitated the synthesis of novel materials and chemicals. Studies have explored its use in creating redox-active and electrochromic polymers, demonstrating the compound's versatility in materials science. Such polymers have applications in electronic devices, underscoring the compound's contribution to advancing technology (Hsiao & Han, 2017).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-oxoimidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O3/c1-20-11(9-4-2-3-5-10(9)14)8-16-13(19)17-7-6-15-12(17)18/h2-5,11H,6-8H2,1H3,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKSRAJCYGCFDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)N1CCNC1=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.